9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
CAS No.: 931689-14-4
Cat. No.: VC7176545
Molecular Formula: C19H15FN2O2S
Molecular Weight: 354.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931689-14-4 |
|---|---|
| Molecular Formula | C19H15FN2O2S |
| Molecular Weight | 354.4 |
| IUPAC Name | 9-ethoxy-2-(2-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C19H15FN2O2S/c1-2-23-15-9-5-6-11-10-13-18(24-16(11)15)21-17(22-19(13)25)12-7-3-4-8-14(12)20/h3-9H,2,10H2,1H3,(H,21,22,25) |
| Standard InChI Key | HSIRCUKGSVBIRG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a chromeno[2,3-d]pyrimidine core fused with a 2-fluorophenyl group at position 2 and an ethoxy substituent at position 9. The thione group at position 4 introduces sulfur-based reactivity, while the 3,5-dihydro-4H configuration confers partial saturation to the pyrimidine ring. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅FN₂O₂S |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 9-ethoxy-2-(2-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
| SMILES | CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F |
The planar chromene moiety enables π-π stacking interactions, while the fluorophenyl group enhances lipophilicity and metabolic stability.
Synthesis and Reaction Pathways
Conventional Synthesis Routes
The synthesis involves a three-step protocol:
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Condensation: 2-Fluorobenzaldehyde reacts with ethyl acetoacetate under acidic conditions to form a chromene intermediate.
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Cyclization: The intermediate undergoes cyclocondensation with thiourea in ethanol at 80°C, forming the pyrimidine-thione core.
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Ethoxylation: A nucleophilic substitution introduces the ethoxy group using ethyl bromide and potassium carbonate.
Typical yields range from 55–70%, with purity confirmed via HPLC (>95%) and ¹H NMR.
Ultrasound-Promoted Optimization
Recent advances employ ultrasound irradiation to accelerate cyclization. This method reduces reaction time from 7 hours to 1.5 hours and improves yields to 85–89% by enhancing mass transfer and reducing side reactions . Comparative data:
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 7–9 | 55–70 |
| Ultrasound-Assisted | 1–2 | 80–89 |
Ultrasonic conditions (40 kHz, 300 W) in acetonitrile solvent are optimal .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (≥50 mg/mL). Stability studies indicate degradation <5% after 6 months at −20°C. The thione group exhibits tautomerism, favoring the thiol form in polar protic solvents.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 7.6 Hz, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.89 (s, 1H, CH-pyrimidine), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.38 (t, J = 7.0 Hz, 3H, CH₃).
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IR (KBr): 1665 cm⁻¹ (C=S), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
Biological Activity and Mechanisms
Antiviral Applications
Structural analogs inhibit HCV NS3/NS5A proteins at 10 μM, reducing viral replication by 60–75% in LX2 hepatic cells . The fluorophenyl moiety enhances target specificity by forming halogen bonds with viral proteases .
Research Gaps and Future Directions
While preliminary data are promising, further studies are needed to:
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Elucidate pharmacokinetic profiles (e.g., CYP450 interactions).
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Optimize bioavailability through prodrug formulations.
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Evaluate in vivo efficacy in murine cancer models.
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